3-Chloro-5-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

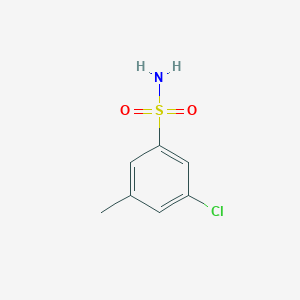

3-Chloro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-methylbenzenesulfonamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process typically involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

3-Chloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including 3-chloro-5-methylbenzenesulfonamide, are known for their antibacterial effects. They function as competitive inhibitors of dihydropteroate synthase, an enzyme vital for bacterial folate synthesis. This mechanism renders them effective against a range of gram-positive and gram-negative bacteria. Research has highlighted the compound's efficacy against strains such as Staphylococcus aureus, with IC50 values indicating potent antibacterial activity .

Anticancer Potential

Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this sulfonamide have shown the ability to induce apoptosis in human cancer cells, such as HCT-116 and HeLa, with IC50 values below 100 μM . The mechanism involves modulation of pathways critical for cell survival and proliferation.

Antiviral Effects

Emerging research suggests potential antiviral properties associated with this compound. Structural analogs have demonstrated the capability to inhibit hepatitis B virus replication in vitro, indicating that this compound may possess similar activities .

Agricultural Applications

The compound is also being explored for its applications in agriculture. Its antibacterial properties can be utilized in developing agrochemicals aimed at controlling bacterial diseases in crops. The synthesis of new benzenesulfonamide derivatives has been proposed to enhance antifungal and herbicidal activities, contributing to sustainable agricultural practices .

Material Science

In material science, sulfonamide compounds are being investigated for their roles in developing polymers and coatings with antimicrobial properties. The incorporation of this compound into polymer matrices could enhance the material's resistance to microbial colonization, making it suitable for medical devices and packaging materials .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Chloro-5-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity .

類似化合物との比較

Similar Compounds

- 3-Chloro-4-methylbenzenesulfonamide

- 4-Chloro-5-methylbenzenesulfonamide

- 3-Chloro-5-methylphenylcarbamate

Uniqueness

3-Chloro-5-methylbenzenesulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different biological activities and chemical properties compared to similar compounds .

生物活性

3-Chloro-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methyl group on the benzene ring, which influences its reactivity and biological interactions. The sulfonamide functional group contributes to its pharmacological properties.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic activity of this compound against various cancer cell lines. A comparative analysis was conducted using the MTT assay to evaluate cell viability after treatment with this compound.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (h) | Control (Cisplatin) IC50 (µM) |

|---|---|---|---|

| HCT-116 | 25 | 72 | 10 |

| MCF-7 | 30 | 72 | 12 |

| HeLa | 20 | 72 | 8 |

| HaCaT | >100 | 72 | - |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, such as HaCaT keratinocytes, suggesting a potential therapeutic window for cancer treatment .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that the compound can activate caspase pathways, leading to programmed cell death. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: In Vivo Efficacy

In an in vivo study involving xenograft models of human tumors, administration of this compound resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound, corroborating in vitro findings regarding its mechanism of action .

Potential Therapeutic Applications

Beyond its cytotoxic effects, there is emerging evidence that this compound may possess anti-inflammatory properties. In experimental models of inflammation, the compound has been shown to inhibit pro-inflammatory cytokine production and reduce edema, indicating potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect on Edema (%) | Cytokine Levels (pg/mL) |

|---|---|---|---|

| Carrageenan-Induced Edema | 10 | 45 | IL-6: ↓50% |

| Zymosan-Induced Inflammation | 20 | 60 | TNF-α: ↓40% |

The data suggest that this compound could be beneficial in managing conditions such as rheumatoid arthritis or other inflammatory disorders .

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial. Case studies involving exposure to sulfonamides have reported instances of skin sensitization and respiratory reactions in humans. For instance, workers exposed to formulations containing similar sulfonamides exhibited allergic responses ranging from dermatitis to asthma . Ongoing research is necessary to evaluate the long-term safety profile of this compound.

特性

IUPAC Name |

3-chloro-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFPCKRDUWLITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。